1-(4-Hydroxyphenyl)-3-propylurea

Description

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-3-propylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-7-11-10(14)12-8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3,(H2,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZMSILYBSHTGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 1-(4-Hydroxyphenyl)-3-propylurea for research

An In-depth Technical Guide on the Physicochemical Properties of 1-(4-Hydroxyphenyl)-3-propylurea

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Hydroxyphenyl)-3-propylurea, a molecule of significant interest to researchers in medicinal chemistry and drug development. The presence of both a hydrogen-bond-donating phenolic group and a versatile urea linkage positions this compound as a valuable scaffold for designing novel therapeutic agents. This document synthesizes theoretical principles with actionable experimental protocols, offering a framework for the robust characterization of this and similar molecules. We delve into the structural basis for its key properties, provide detailed, field-proven methodologies for their determination, and discuss the implications of this data for future research endeavors.

Introduction: A Molecule of Interest

In the landscape of drug discovery, the selection of molecular scaffolds is a critical determinant of success. The phenylurea core is a privileged structure, found in numerous FDA-approved drugs, while the 4-hydroxyphenyl moiety is a cornerstone for establishing crucial interactions with biological targets.[1][2] The compound 1-(4-Hydroxyphenyl)-3-propylurea merges these two pharmacologically significant features, making it a compelling candidate for investigation.

1.1. The Phenylurea Scaffold in Medicinal Chemistry

The urea functional group is a bioisostere of the amide bond but possesses distinct chemical properties. Its two nitrogen atoms can act as hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. This allows for multivalent interactions with protein targets. The stability of the urea linkage to metabolic degradation further enhances its appeal in drug design.

1.2. Significance of the 4-Hydroxyphenyl Moiety

Phenolic hydroxyl groups are instrumental in molecular recognition.[2] The hydroxyl group of the 4-hydroxyphenyl moiety can act as both a hydrogen bond donor and acceptor, anchoring a ligand within a receptor's binding pocket. Its ionizable nature (pKa) is critical for modulating solubility and permeability across biological membranes.[3] Numerous compounds containing this moiety are recognized for their potent biological activities, including antimicrobial and anticancer properties.[2][4]

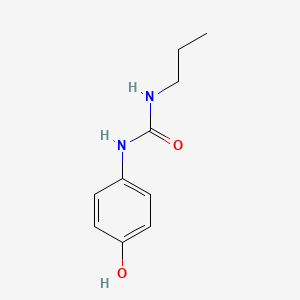

1.3. 1-(4-Hydroxyphenyl)-3-propylurea: Structure and Rationale for Study

The chemical structure of 1-(4-Hydroxyphenyl)-3-propylurea is presented below. The combination of the rigid, interactive phenylurea group with a flexible, lipophilic propyl chain creates a molecule with a balanced profile. Understanding its fundamental physicochemical properties—such as solubility, lipophilicity, and ionization state—is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for guiding rational drug design efforts.[5]

Chemical Structure of 1-(4-Hydroxyphenyl)-3-propylurea

Caption: 2D structure of 1-(4-Hydroxyphenyl)-3-propylurea.

Core Physicochemical Properties

The behavior of a drug candidate in both in vitro and in vivo systems is governed by its physicochemical properties.[5][6] This section summarizes the key descriptors for 1-(4-Hydroxyphenyl)-3-propylurea.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₄N₂O₂ | - |

| Molecular Weight | 194.23 g/mol | Computed[1] |

| Appearance | White to off-white solid | Expected[7] |

| Melting Point | To be determined | Experimental |

| Boiling Point | Decomposes before boiling | Expected |

| XLogP3 (Calculated) | 1.2 | Computed for isomer[8] |

| pKa (Phenolic OH) | ~9-10 | Estimated |

| Aqueous Solubility | To be determined | Experimental |

| logP (Experimental) | To be determined | Experimental |

Molecular Weight: With a molecular weight of 194.23 g/mol , the compound adheres to the general principles of drug-likeness (e.g., Lipinski's Rule of Five), which favor lower molecular weights for improved absorption and diffusion.

Lipophilicity (logP): The partition coefficient (logP) between octanol and water is a critical measure of a compound's lipophilicity, influencing its permeability, protein binding, and metabolic stability.[9] A calculated XLogP3 value for an isomer is 1.2, suggesting the compound has a balanced hydrophilic-lipophilic character.[8] An experimental determination is crucial for an accurate assessment.

Aqueous Solubility: Solubility is a prerequisite for absorption. The molecule's solubility is a product of competing factors: the polar urea and hydroxyl groups enhance aqueous solubility, while the aromatic ring and propyl chain contribute to its lipophilic character.[7] Solubility is expected to be pH-dependent, increasing significantly above the pKa of the phenolic hydroxyl group due to deprotonation and salt formation.

Ionization Constant (pKa): The phenolic hydroxyl group is the primary ionizable functional group. Its pKa value dictates the compound's charge state at physiological pH (typically ~7.4). This, in turn, profoundly impacts its solubility, receptor interactions, and ability to cross cell membranes.

Spectroscopic Profile for Structural Verification

Confirmation of the chemical identity and purity of 1-(4-Hydroxyphenyl)-3-propylurea is achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics.

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Two doublets in the range of δ 6.6-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring.[10]

-

Phenolic Proton (OH): A broad singlet, typically δ 8.5-9.5 ppm.[10]

-

Urea Protons (NH): Two distinct signals (a singlet and a triplet), as they are in different chemical environments.

-

Propyl Protons (CH₂CH₂CH₃): A triplet (for the terminal CH₃), a sextet (for the middle CH₂), and a quartet (for the CH₂ adjacent to the nitrogen).

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon (C=O): A signal in the δ 155-160 ppm range.

-

Aromatic Carbons: Four signals, with the carbon attached to the hydroxyl group (C-OH) appearing most downfield (~δ 150-155 ppm).

-

Propyl Carbons: Three distinct signals in the aliphatic region (δ 10-45 ppm).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr pellet):

-

O-H Stretch: A broad band around 3300-3500 cm⁻¹.

-

N-H Stretch: Sharp peaks in the 3200-3400 cm⁻¹ region.

-

C=O Stretch (Urea Amide I): A strong, sharp absorption band around 1630-1660 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): Expected molecular ion peaks at m/z 195.11 [M+H]⁺ in positive mode and 193.09 [M-H]⁻ in negative mode.

-

Experimental Protocols for Physicochemical Characterization

The following protocols represent gold-standard methodologies for determining the key physicochemical properties of 1-(4-Hydroxyphenyl)-3-propylurea.[5][11]

Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the definitive technique for measuring thermodynamic solubility.[5] It ensures that a true equilibrium is reached between the solid-state compound and the solution, providing a value that is crucial for biopharmaceutical classification and formulation development.

Protocol:

-

Preparation: Add an excess amount of solid 1-(4-Hydroxyphenyl)-3-propylurea to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. Ensure enough solid is present so that it remains undissolved at equilibrium.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24-48 hours. This extended time is critical to allow the system to reach a true thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved microcrystals. This step is vital to avoid overestimation of solubility.

-

Quantification: Dilute the filtered sample with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve of known concentrations.

-

Reporting: Express the solubility in units of µg/mL or µM.

Determination of Lipophilicity (logP) via Shake-Flask Method

Rationale: This direct measurement of partitioning is the gold-standard method for logP determination.[11] It provides an unambiguous value reflecting the compound's distribution between a non-polar (n-octanol) and polar (water) phase, which is a key predictor of membrane permeability.[12]

Caption: Workflow for experimental logP determination.

Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours. This prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol phase at a concentration that will be accurately measurable in both phases after partitioning.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous phase in a glass vial (e.g., in a 1:1 or 2:1 volume ratio).

-

Equilibration: Seal the vial and shake vigorously for several hours (or until equilibrium is confirmed) at a constant temperature.

-

Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from each phase for analysis.

-

Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV method.[13]

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as logP.

Stability, Handling, and Storage

Chemical Stability: Phenylurea derivatives are generally stable under standard laboratory conditions. The primary point of potential degradation is the phenolic hydroxyl group, which can be susceptible to oxidation, especially in basic solutions or in the presence of metal ions, potentially leading to colored byproducts. Stability studies in relevant buffers (e.g., pH 4.5, 7.4) are recommended.[14]

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the solid compound or its solutions.

Storage: For long-term storage, 1-(4-Hydroxyphenyl)-3-propylurea should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place (e.g., at room temperature or refrigerated at 2-8°C) to minimize potential degradation.

Conclusion and Future Directions

1-(4-Hydroxyphenyl)-3-propylurea is a molecule with a promising structural profile for applications in drug discovery. Its physicochemical properties, governed by the interplay between its polar and non-polar functionalities, suggest a balanced character suitable for further investigation. The experimental determination of its solubility, logP, and pKa, using the protocols outlined in this guide, will provide the critical data needed to build predictive ADME models, guide lead optimization efforts, and design appropriate formulations for biological testing. This foundational knowledge is the cornerstone upon which successful drug development programs are built.

References

-

Redalyc. (n.d.). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Retrieved from [Link]

-

ResearchGate. (2018, January 8). How to determine solubility of organic molecules such as urea from its chemical formula. Retrieved from [Link]

-

DiVA. (2008). Preliminary investigations into the behavior of urea - succinic acid co-crystals on scale-up by batch crystallizations. Retrieved from [Link]

-

Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

Analiza. (n.d.). Physicochemical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propyl-p-hydroxyphenylurea. PubChem. Retrieved from [Link]

-

Bio-Rad. (n.d.). Solubilization. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

World News of Natural Sciences. (2022, December 27). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and calculated (Equations 2-4) solubility of urea in pure ethanol and ethanol+water mixtures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.

-

Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved from [Link]

-

Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea| CAS No:796848-79-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Bis(4-hydroxyphenyl)urea. PubChem. Retrieved from [Link]

-

MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

CSIR-NIScPR. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Retrieved from [Link]

-

ResearchGate. (2024, June 9). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, June 24). Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. PMC. Retrieved from [Link]

Sources

- 1. 1-(3-Hydroxyphenyl)-3-propylurea|CAS 70171-67-4 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. analiza.com [analiza.com]

- 6. pacificbiolabs.com [pacificbiolabs.com]

- 7. CAS 701-82-6: N-(3-Hydroxyphenyl)urea | CymitQuimica [cymitquimica.com]

- 8. Propyl-p-hydroxyphenylurea | C10H14N2O2 | CID 3032122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. 1-(4-Hydroxyphenyl)urea synthesis - chemicalbook [chemicalbook.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. longdom.org [longdom.org]

- 13. agilent.com [agilent.com]

- 14. Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 1-(4-Hydroxyphenyl)-3-propylurea

A Note to the Researcher

Direct experimental data on the biological activity of 1-(4-hydroxyphenyl)-3-propylurea is notably scarce in current scientific literature. This guide, therefore, adopts a predictive and inferential approach. By synthesizing the extensive research conducted on structurally analogous compounds—specifically aryl ureas, hydroxyphenyl derivatives, and other 1,3-disubstituted ureas—we aim to construct a robust framework for predicting the potential biological activities of the target molecule. This document serves as a foundational resource to guide future experimental design and hypothesis testing for 1-(4-hydroxyphenyl)-3-propylurea. Every protocol and mechanistic claim is grounded in established methodologies and findings from closely related chemical entities.

Introduction: The Phenylurea Scaffold in Medicinal Chemistry

The 1-(4-hydroxyphenyl)-3-propylurea molecule belongs to the larger class of aryl urea derivatives, a cornerstone scaffold in modern drug discovery. The urea functional group (-(NH)-(C=O)-(NH)-) is a privileged structure due to its unique ability to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen).[1] This allows it to form stable, multipoint interactions with biological targets like protein and receptor active sites, which is crucial for modulating biological activity.[1][2]

The presence of a hydroxyphenyl group is also of significant pharmacological importance. The phenolic hydroxyl moiety can participate in hydrogen bonding, act as a proton donor, and is often a key pharmacophore in compounds targeting a wide array of biological processes.[3] The combination of the urea backbone and the 4-hydroxyphenyl ring in the target molecule, along with the propyl chain providing a lipophilic element, suggests a high potential for diverse biological activities. This guide will explore the most probable of these, based on the established profiles of its chemical relatives.

Predicted Biological Activities and Mechanistic Insights

Based on structure-activity relationship (SAR) studies of analogous compounds, 1-(4-hydroxyphenyl)-3-propylurea is predicted to exhibit antiproliferative, anti-inflammatory, and antimicrobial properties.

2.1 Antiproliferative and Anticancer Activity

A vast body of research demonstrates that 1,3-disubstituted ureas are potent antiproliferative agents.[4][5] Many clinically approved anticancer drugs, such as Sorafenib, are diaryl ureas that function as kinase inhibitors.[6] The urea moiety is critical for binding to the ATP-binding pocket of kinases, thereby disrupting signaling pathways essential for cancer cell proliferation and survival.[5]

Causality of Action: The mechanism likely involves the inhibition of protein kinases that are overactive in cancer cells. The urea group can form hydrogen bonds with the "hinge region" of the kinase domain, a common anchoring point for inhibitors. The 4-hydroxyphenyl group could form additional interactions, enhancing binding affinity and selectivity, while the propyl group would occupy a hydrophobic pocket. This disruption can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.[7]

For instance, a study on 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives found that several compounds induced apoptosis in A549 lung cancer cells and caused cell cycle arrest at the G1 phase.[7] While the presence of a hydroxyl group on the phenyl ring has been shown in some cases to reduce antiproliferative activity, potentially by decreasing cell membrane permeability, its specific impact can be target-dependent.[4]

Figure 2. Predicted mechanism of anti-inflammatory action.

2.3 Antimicrobial Activity

The phenylurea scaffold is present in numerous compounds developed for their antimicrobial properties. [8]Studies on various aryl urea derivatives have demonstrated activity against a range of pathogens, including multidrug-resistant bacteria like Acinetobacter baumannii and Klebsiella pneumoniae. [9][10]For example, certain derivatives have shown potent activity against carbapenemase-producing K. pneumoniae with Minimum Inhibitory Concentrations (MICs) as low as 50 µM. [10] Causality of Action: The precise mechanism can vary, but a common target for urea derivatives is the enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for fatty acid biosynthesis in bacteria. [11]The urea moiety can form key hydrogen bonds with the enzyme's active site, disrupting its function and halting bacterial growth. The lipophilic nature of the propyl chain in 1-(4-hydroxyphenyl)-3-propylurea would likely facilitate its passage through the bacterial cell membrane, an important factor for antimicrobial efficacy.

Proposed Methodologies for Experimental Validation

To empirically validate the predicted biological activities of 1-(4-hydroxyphenyl)-3-propylurea, a series of standardized in vitro and in vivo assays are proposed.

3.1 General Synthesis Protocol

The synthesis of 1-(4-hydroxyphenyl)-3-propylurea can be readily achieved through a standard and efficient nucleophilic addition reaction. [6][12] Protocol: Synthesis of 1-(4-Hydroxyphenyl)-3-propylurea

-

Reactant Preparation: Dissolve 1.0 equivalent of 4-aminophenol in a suitable dry aprotic solvent (e.g., acetonitrile or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Addition of Isocyanate: To the stirred solution, add 1.05 equivalents of propyl isocyanate dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-aminophenol) is consumed.

-

Product Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.

-

Characterization: The structure and purity of the final compound must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Figure 3. General workflow for the synthesis of 1-(4-Hydroxyphenyl)-3-propylurea.

3.2 Antiproliferative Activity: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines. [4] Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma, HCT-116 human colon carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂. [7]2. Compound Treatment: Prepare a stock solution of 1-(4-hydroxyphenyl)-3-propylurea in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

3.3 Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound. [8] Protocol: In Vivo Paw Edema Assay

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=5-6 per group):

-

Group I (Negative Control): Vehicle (e.g., 0.5% Na-CMC).

-

Group II (Positive Control): Diclofenac sodium (e.g., 10 mg/kg, oral).

-

Group III-V (Test Groups): 1-(4-hydroxyphenyl)-3-propylurea at different doses (e.g., 25, 50, 100 mg/kg, oral).

-

-

Initial Paw Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the respective compounds/vehicles orally.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

3.4 Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism. [10] Protocol: MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 1-(4-hydroxyphenyl)-3-propylurea in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no colony growth after incubation.

Data Presentation and Structure-Activity Relationship (SAR)

The biological activity of phenylurea derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the group attached to the other nitrogen.

| Analogous Compound Class | Observed Activity | Key Structural Features | Reference(s) |

| Diaryl Ureas | Potent Antiproliferative (Kinase Inhibition) | Two aromatic rings, often with halogen or trifluoromethyl groups. | [5][7][13] |

| 1,3-bis(p-hydroxyphenyl)urea | Anti-inflammatory | Symmetrical structure with two 4-hydroxyphenyl groups. | |

| N-Aryl Urea Derivatives | Antimicrobial | Aromatic ring with various substituents (e.g., halogens). | [9][10] |

| Phenylurea Derivatives | Soluble Epoxide Hydrolase Inhibition | Lipophilic alkyl or cycloalkyl chains. | [14] |

SAR Insights for 1-(4-hydroxyphenyl)-3-propylurea:

-

4-Hydroxy Group: This group is predicted to be crucial for activity, likely forming key hydrogen bonds with target enzymes (e.g., COX, kinases). Its position at para- is known to influence activity compared to ortho- or meta- positions. * Propyl Group: This N-alkyl chain contributes to the molecule's lipophilicity, which can influence cell membrane permeability and binding to hydrophobic pockets in target proteins. [14]* Urea Linker: The central urea moiety is the primary anchor, forming critical hydrogen bond interactions that are fundamental to the biological activity across all predicted categories. [1]

Conclusion and Future Directions

While direct experimental evidence is pending, a comprehensive analysis of structurally related compounds strongly suggests that 1-(4-hydroxyphenyl)-3-propylurea is a promising candidate for further investigation as a potential antiproliferative, anti-inflammatory, and antimicrobial agent. The presence of the essential phenylurea scaffold, combined with a key hydroxyl group and a lipophilic propyl chain, provides a strong rationale for these predicted activities.

The immediate and necessary next step is the chemical synthesis and subsequent empirical validation of this molecule using the detailed protocols provided in this guide. Future research should then focus on a systematic SAR study, involving:

-

Modification of the Alkyl Chain: Synthesizing analogs with varying chain lengths (e.g., ethyl, butyl, cyclohexyl) to optimize lipophilicity and target engagement.

-

Substitution on the Phenyl Ring: Introducing other functional groups (e.g., halogens, methoxy groups) at different positions on the phenyl ring to enhance potency and selectivity.

-

Mechanism of Action Studies: For any confirmed activities, detailed mechanistic studies should be undertaken to identify the specific molecular targets.

This structured approach will elucidate the therapeutic potential of the 1-(4-hydroxyphenyl)-3-propylurea scaffold and could lead to the development of novel therapeutic agents.

References

-

Liu, H., et al. (2009). Design, synthesis and structure-activity relationships of antiproliferative 1,3-disubstituted urea derivatives. Bioorganic & Medicinal Chemistry, 17(4), 1595-1600. [Link]

-

Wang, Y., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11, 1205845. [Link]

-

Fotsch, C., et al. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 44(14), 2344-56. [Link]

-

Fotsch, C., et al. (2001). Synthesis and Structure−Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 44(14), 2344-2356. [Link]

-

Gezegen, H., et al. (2017). Synthesis and Biological Evaluation of Novel 1-(4-(Hydroxy(1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)phenyl)-3-phenylurea Derivatives. Chemistry & Biodiversity, 14(10). [Link]

-

Tolstikova, T. G., et al. (2021). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R. Russian Journal of Organic Chemistry, 57(1), 100-109. [Link]

-

Modi, R. V., & Sen, D. J. (2010). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. International Journal of Drug Development and Research, 2(2), 338-344. [Link]

-

Morisseau, C., et al. (2004). Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility. Journal of Medicinal Chemistry, 47(7), 1779-1789. [Link]

-

Wujec, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11721. [Link]

-

Ben-Tekaya, H., et al. (2023). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. New Journal of Chemistry, 47, 18779-18790. [Link]

-

Hilaris Publisher (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Ben-Tekaya, H., et al. (2023). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Publishing. [Link]

-

Liu, Z., et al. (2014). Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. International Journal of Molecular Sciences, 15(1), 1436-1451. [Link]

-

Wang, Y., et al. (2025). Discovery of novel biaryl urea derivatives against IL-1β release with low toxicity based on NEK7 inhibitor. European Journal of Medicinal Chemistry, 283, 117006. [Link]

-

Salem, O. I. A., et al. (2014). Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives. Journal of Chemical and Pharmaceutical Research, 6(10), 172-183. [Link]

-

Umadevi, P., et al. (2011). Synthesis and in-vitro antibacterial activity of some new urea, thiourea and thiosemicarbazide derivatives. ResearchGate. [Link]

-

Sari, Y., et al. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research, 11, 418. [Link]

-

Tota, M. R., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry, 12(19), 1745-1763. [Link]

-

Al-Blewi, F. F., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(20), 6271. [Link]

-

Al-Blewi, F. F., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. [Link]

-

G. Al-Tannak, N. F., et al. (2023). Antimicrobial and anthelmintic activities of aryl urea agents. Journal of Global Antimicrobial Resistance, 33, 1-9. [Link]

-

Zhang, M., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Medicinal Chemistry Research, 29, 1313–1323. [Link]

-

Ghasemzadeh, M. A., et al. (2018). Synthesis, characterization, spectroscopy and biological activity of 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts. Journal of Chemical Sciences, 130, 116. [Link]

-

Zhang, M., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Medicinal Chemistry Research, 29(5). [Link]

-

Gümüş, F., et al. (2023). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 661-674. [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04473A [pubs.rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Design, synthesis and structure-activity relationships of antiproliferative 1,3-disubstituted urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R- and 1-(1,7,7-Tricyclo[2.2.1]heptan-2-yl)-3-R-ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Prospective Mechanism of Action of 1-(4-Hydroxyphenyl)-3-propylurea

A Senior Application Scientist's Approach to Elucidating the Biological Function of a Novel Phenylurea Compound

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the field of drug discovery and chemical biology, researchers are often confronted with novel molecules whose biological activities are entirely unknown. The compound 1-(4-Hydroxyphenyl)-3-propylurea is one such entity. A thorough review of the current scientific literature reveals a conspicuous absence of dedicated studies on its specific mechanism of action. This guide, therefore, deviates from a descriptive account of established facts. Instead, it embodies the strategic and methodological approach that a senior scientist would undertake to systematically uncover the biological targets and signaling pathways of a novel compound like 1-(4-Hydroxyphenyl)-3-propylurea.

This document serves as a comprehensive, albeit prospective, whitepaper. It leverages established knowledge of the compound's core structural motifs—the phenylurea scaffold and the 4-hydroxyphenyl group—to formulate plausible mechanistic hypotheses. It then outlines a rigorous, multi-phased experimental workflow designed to test these hypotheses, identify molecular targets, and validate the mechanism of action. This is a guide to the process of discovery, grounded in the principles of scientific integrity and state-of-the-art methodology.

Part 1: Molecular Deconstruction and Physicochemical Landscape

Before embarking on any experimental investigation, a critical first step is the analysis of the molecule's structure to predict its potential for biological interactions and its general drug-like properties.

1.1. Core Structural Motifs and Their Functional Implications

The structure of 1-(4-Hydroxyphenyl)-3-propylurea can be deconstructed into three key components, each with distinct physicochemical properties that inform its potential biological role:

-

The 4-Hydroxyphenyl Group: This phenolic moiety is a common feature in a vast number of bioactive compounds. The hydroxyl (-OH) group is a versatile hydrogen bond donor and acceptor, a critical feature for specific, high-affinity interactions with biological targets like enzyme active sites or receptor binding pockets.[1][2][3] Its presence can also influence cellular activity through antioxidant effects or by modulating signaling pathways sensitive to redox state, such as those involving Nrf2 or NF-κB.[4][5]

-

The Di-substituted Urea Linker (-NH-CO-NH-): The urea functional group is a cornerstone of many modern pharmaceuticals, particularly kinase inhibitors.[6] Its two N-H groups act as excellent hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This arrangement allows the urea moiety to form strong and specific bidentate hydrogen bonds with the "hinge region" of the ATP-binding pocket in many protein kinases, effectively blocking their catalytic activity.[6][7]

-

The N-propyl Group (-CH₂CH₂CH₃): This terminal alkyl chain provides a region of lipophilicity to the molecule. This can facilitate interactions with hydrophobic pockets within a target protein, contributing to binding affinity. It will also influence the molecule's overall solubility and membrane permeability.

1.2. Predicted Physicochemical Properties

While experimental data for this specific molecule is unavailable, computational methods can provide valuable predictions of its "drug-likeness," including its adherence to Lipinski's Rule of Five, which helps to forecast oral bioavailability.

| Property | Predicted Value | Implication for Biological Systems |

| Molecular Weight | ~194.23 g/mol | Well within the <500 Da limit, favoring potential cell permeability and oral bioavailability. |

| XLogP (Lipophilicity) | ~1.2 - 1.8 | Indicates a balance between aqueous solubility and lipid membrane permeability. |

| Hydrogen Bond Donors | 3 (one -OH, two -NH) | Strong potential for forming specific hydrogen bonds with biological targets.[3] |

| Hydrogen Bond Acceptors | 2 (two C=O) | Complements its hydrogen bonding capability.[3] |

| Rotatable Bonds | 4 | Provides conformational flexibility, allowing it to adapt to the shape of a binding site. |

| Note: Values are estimated based on structurally similar compounds and standard computational algorithms. |

Part 2: Formulating Plausible Mechanistic Hypotheses

Based on the structural analysis, we can formulate several testable hypotheses for the mechanism of action of 1-(4-Hydroxyphenyl)-3-propylurea.

-

Hypothesis A: Inhibition of Protein Kinases: Given the prevalence of substituted phenylureas as kinase inhibitors, a primary hypothesis is that the compound targets the ATP-binding pocket of one or more protein kinases involved in cellular signaling.[6][7]

-

Hypothesis B: Inhibition of Other Enzyme Classes: Phenylurea derivatives have shown activity against non-kinase enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[8] Furthermore, compounds with a 4-hydroxyphenyl moiety can inhibit enzymes such as tyrosinase.[9] Therefore, the compound may act as an inhibitor of a metabolic or signaling enzyme.

-

Hypothesis C: Modulation of Nuclear or Cell Surface Receptors: The hydroxyphenyl structure is a known pharmacophore for various receptors, including opioid receptors.[10] The compound could potentially act as an agonist or antagonist for a G-protein coupled receptor (GPCR) or a nuclear receptor.

-

Hypothesis D: Modulation of Cellular Stress Pathways: The phenolic group suggests a potential role in modulating oxidative stress. The compound might activate the Nrf2 antioxidant response pathway or inhibit pro-inflammatory pathways like NF-κB.[5]

Part 3: A Phased Experimental Workflow for Mechanism of Action Elucidation

The following section details a logical, multi-phase research program to systematically investigate the hypotheses and determine the compound's mechanism of action.

3.1. Phase I: Target-Agnostic Phenotypic Screening

The initial step is to determine if the compound has any biological effect in a cellular context. A target-agnostic (phenotypic) screen is ideal for this purpose.[11]

Objective: To identify a measurable cellular phenotype induced by 1-(4-Hydroxyphenyl)-3-propylurea.

Experimental Protocol: High-Throughput Cell Viability Screening

-

Cell Line Selection: Plate a diverse panel of human cancer cell lines (e.g., A549 lung, HCT-116 colon, PC-3 prostate, MCF-7 breast) in 96-well or 384-well microplates at an appropriate density and allow them to adhere overnight.[7]

-

Compound Preparation: Prepare a stock solution of 1-(4-Hydroxyphenyl)-3-propylurea in DMSO. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 1 nM).

-

Cell Treatment: Treat the cells with the compound dilutions. Include vehicle-only (DMSO) controls and a positive control cytotoxic agent (e.g., Staurosporine).

-

Incubation: Incubate the plates for a standard duration (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.

3.2. Phase II: Molecular Target Identification

Assuming a consistent phenotype (e.g., cytotoxicity in a specific cell line) is observed, the next critical phase is to identify the direct molecular target(s) of the compound.[12][13] Modern chemical biology offers several powerful approaches.

Protocol: Target Identification via Affinity-Based Proteomics

This method aims to "fish" for the binding partners of the compound from a complex cell lysate.[14][15]

-

Probe Synthesis: Synthesize a derivative of 1-(4-Hydroxyphenyl)-3-propylurea that incorporates two key features: a reactive group for covalent attachment to its target (e.g., a photo-activatable diazirine) and a reporter tag for purification (e.g., biotin). Structure-activity relationship (SAR) studies are crucial to ensure the probe retains biological activity.

-

Cell Treatment and Crosslinking: Treat live cells (of the sensitive cell line identified in Phase I) with the synthesized probe. Irradiate the cells with UV light to activate the diazirine, causing it to covalently crosslink to any proteins in close proximity (i.e., its binding targets).

-

Cell Lysis and Affinity Capture: Lyse the cells and incubate the total protein lysate with streptavidin-coated magnetic beads. The high affinity of biotin for streptavidin will capture the probe, along with its covalently attached protein targets.

-

Elution and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

-

Mass Spectrometry (LC-MS/MS): Digest the eluted proteins into peptides (e.g., with trypsin) and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins by matching the peptide fragmentation patterns against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to a control are considered putative targets.

3.3. Phase III: Target Validation and Mechanistic Characterization

Once a list of putative targets is generated, they must be validated to confirm a direct and functionally relevant interaction. Let us assume "Protein Kinase X" was identified as a top candidate.

Protocol: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of the purified target protein.[16][17]

-

Reagents: Obtain purified, recombinant Protein Kinase X, its specific peptide substrate, and ATP.

-

Assay Setup: In a 384-well plate, set up reactions containing the kinase, the substrate, and serial dilutions of 1-(4-Hydroxyphenyl)-3-propylurea.

-

Reaction Initiation: Start the kinase reaction by adding a solution of ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and measure the amount of remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®, Promega). A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

-

Data Analysis: Plot the results to determine the IC₅₀ of the compound against Protein Kinase X.

Protocol: Cellular Target Engagement via Western Blot

This cell-based assay confirms that the compound inhibits the target's activity inside the cell.[18][19]

-

Cell Treatment: Treat the sensitive cell line with increasing concentrations of 1-(4-Hydroxyphenyl)-3-propylurea for a short duration (e.g., 1-2 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with two primary antibodies: one that recognizes the phosphorylated form of a known substrate of Protein Kinase X (p-Substrate) and another that recognizes the total amount of that substrate (Total-Substrate).

-

Detection: Use secondary antibodies conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: A dose-dependent decrease in the p-Substrate signal (while the Total-Substrate signal remains constant) confirms that the compound is engaging and inhibiting Protein Kinase X within the cell.

Part 4: Quantitative Data Summary and Interpretation

Throughout the experimental workflow, quantitative data is essential for making go/no-go decisions. The following tables represent hypothetical data that could be generated.

Table 1: Hypothetical Cell Viability Data (IC₅₀)

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 1.2 |

| HCT-116 | Colorectal Carcinoma | 0.9 |

| PC-3 | Prostate Adenocarcinoma | > 50 |

| MCF-7 | Breast Adenocarcinoma | 25.4 |

| Interpretation: The compound shows potent and selective cytotoxicity against colorectal and lung cancer cell lines, suggesting a target that is critical for these cancer types. |

Table 2: Hypothetical In Vitro Kinase Inhibition Panel (IC₅₀)

| Kinase Target | IC₅₀ (µM) |

| Protein Kinase X | 0.05 |

| Protein Kinase Y | 8.7 |

| Protein Kinase Z | > 100 |

| Interpretation: The compound is a potent and highly selective inhibitor of Protein Kinase X in a biochemical context, corroborating the target identification results. |

Conclusion

While the precise mechanism of action for 1-(4-Hydroxyphenyl)-3-propylurea remains to be experimentally determined, this guide provides a robust, scientifically-grounded framework for its elucidation. By leveraging knowledge of its constituent chemical motifs, we have formulated plausible hypotheses centered on enzyme inhibition and pathway modulation. The detailed, phased experimental plan—from broad phenotypic screening to specific target identification and validation—represents a clear and logical path forward. This strategic approach, combining modern chemical proteomics with classical biochemical and cell-based assays, is essential for transforming a novel molecule from an unknown entity into a well-characterized chemical probe or a potential therapeutic lead.

References

- Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification.

- Osada, H. (2018). Recent advances in target identification of bioactive natural products. The Journal of Antibiotics, 71(10), 845-853.

- Zhang, B., et al. (2019). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 10, 1269.

- Yao, S. Q., & Hao, P. (2015). Target identification of natural products and bioactive compounds using affinity-based probes.

- BenchChem. (2025). The Multifaceted Biological Activities of Substituted Phenylurea Derivatives: A Technical Guide.

- Li, H., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1466.

- Luesch, H. (n.d.). Target Identification and Mode of Action Studies. University of Florida College of Pharmacy.

- Siddiqui, N., et al. (2021). Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents. Letters in Drug Design & Discovery, 18(9), 881-891.

- Shi, D., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1148-1156.

- Zhang, Z., et al. (2015).

- Kellogg, R. A., et al. (2019). Techniques for Studying Decoding of Single Cell Dynamics. Frontiers in Cell and Developmental Biology, 7, 52.

- BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling.

- Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets.

- Creative Diagnostics. (n.d.). Signaling Pathway Analysis.

- Thermo Fisher Scientific. (n.d.). Cellular Pathway Analysis Assays.

- Cott, J. M. (1997). In vitro receptor binding and enzyme inhibition by Hypericum perforatum extract.

- ResearchGate. (n.d.). (PDF) Techniques for Measuring Cellular Signal Transduction.

- Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research.

- SmallMolecules.com. (n.d.). Mechanisms of Action in Small Molecules.

- Altasciences. (2024). How Proof of Mechanism Studies Can Advance Clinical Drug Development.

- Alafate, A., et al. (2021). In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. Molecules, 26(8), 2341.

- Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube.

- MedChemExpress. (n.d.). 4-Hydroxyphenyl.

- Chen, A., et al. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production.

- Liu, Y., et al. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules, 26(11), 3331.

- BenchChem. (n.d.). An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one.

- Eckelman, W. C., et al. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 9, Unit 9.3.

- Chiminazzo, A., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem, 17(21), e202200305.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 4-hydroxyphenyl acetaldehyde.

- Agilent. (n.d.). Agilent Workflows for Pharmaceutical Small Molecule Development.

- Scott, J. S., & Warburton, A. J. (2022). The underappreciated hydroxyl in drug discovery. Drug Discovery Today, 27(5), 1279-1287.

- Ananthan, S., et al. (2004). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 47(6), 1400-1412.

- Wermuth, C. G. (2008). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (3rd ed., pp. 359-385). Academic Press.

- ResearchGate. (n.d.). The Role of Functional Groups in Drug-Receptor Interactions.

- Manjari, R. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action. Journal of Molecular and Clinical Oncology, 6(4), 100-103.

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. wpage.unina.it [wpage.unina.it]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharmaservices.com [biopharmaservices.com]

- 12. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 13. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 14. tandfonline.com [tandfonline.com]

- 15. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 16. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 17. m.youtube.com [m.youtube.com]

- 18. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Optimal reaction conditions for preparing 1-(4-Hydroxyphenyl)-3-propylurea

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the optimized synthesis of 1-(4-Hydroxyphenyl)-3-propylurea , a substituted urea derivative often utilized as a bioactive scaffold in medicinal chemistry (analogous to sweet taste inhibitors and urea-based kinase inhibitors).

Executive Summary

The preparation of 1-(4-Hydroxyphenyl)-3-propylurea (N-(4-hydroxyphenyl)-N'-propylurea) presents a classic chemoselectivity challenge: differentiating between the nucleophilic amino group (

This guide presents two protocols:

-

Protocol A (Direct Synthesis): A scalable, atom-economic route relying on kinetic control.

-

Protocol B (Protected Route): A high-fidelity route using silyl protection for GMP-grade purity requirements.

Chemical Context & Retrosynthesis[1][2][3]

Target Molecule:

-

IUPAC Name: 1-(4-Hydroxyphenyl)-3-propylurea

-

Molecular Formula:

[1] -

Key Features: Urea linkage, Phenolic moiety (oxidation prone).

Retrosynthetic Analysis: The most direct disconnection involves the urea bond. The logical precursors are 4-aminophenol and propyl isocyanate .

-

Pathway: Nucleophilic addition of an amine to an isocyanate.[2]

-

Driving Force: Formation of the stable urea carbonyl.[2]

Figure 1: Retrosynthetic strategy focusing on the urea linkage.

Critical Reaction Parameters

To ensure "Scientific Integrity," we must address the specific behaviors of the reactants:

| Parameter | Optimization Strategy | Rationale |

| Solvent | THF (Tetrahydrofuran) or Acetonitrile | Aprotic polar solvents dissolve the reactants but do not compete with the isocyanate. Avoid alcohols (react with isocyanate) and water (hydrolyzes isocyanate). |

| Temperature | Low temperature favors N-acylation (kinetic product) over O-acylation (thermodynamic product). | |

| Atmosphere | Argon or Nitrogen | 4-Aminophenol oxidizes rapidly to quinones in air (turning brown). Inert atmosphere is mandatory. |

| Stoichiometry | 1.0 : 1.05 (Amine : Isocyanate) | Slight excess of isocyanate ensures complete consumption of the oxidation-prone amine. |

Experimental Protocols

Protocol A: Direct Kinetic Synthesis (Scalable)

Best for: Rapid synthesis, gram-scale production, initial screening.

Reagents:

-

4-Aminophenol (ReagentPlus®,

) -

Propyl isocyanate (

) -

Tetrahydrofuran (THF), anhydrous

-

Hexane (for precipitation)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Add 4-aminophenol (2.18 g, 20 mmol) to the flask. Add THF (40 mL) via syringe. Stir until fully dissolved. Note: If the solution is dark brown, the amine has oxidized. Recrystallize starting material if necessary.

-

Cooling: Place the RBF in an ice-water bath (

). -

Addition: Dilute propyl isocyanate (1.79 g, 1.96 mL, 21 mmol) in THF (10 mL). Add this solution dropwise to the amine solution over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup:

-

Concentrate the reaction mixture to

under reduced pressure. -

Add cold Hexane (50 mL) slowly to induce precipitation.

-

Filter the white precipitate under vacuum.[3]

-

-

Purification: Wash the filter cake with cold

(Diethyl ether) to remove unreacted isocyanate. Dry in a vacuum oven at

Expected Yield: 85–92% Appearance: White crystalline powder.

Protocol B: Protected Route (High Fidelity)

Best for: GMP standards, when O-acylation is a persistent impurity.

Workflow Diagram:

Figure 2: Three-step synthesis preventing side-reactions via silyl protection.

Protocol Summary:

-

Protection: React 4-aminophenol with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF to protect the phenol as a silyl ether.[7]

-

Coupling: React the protected aniline with propyl isocyanate in DCM.

-

Deprotection: Treat with TBAF (Tetra-n-butylammonium fluoride) in THF to cleave the silyl group, liberating the pure phenol.

Analytical Characterization (QC)

To validate the synthesis, compare your data against these standard parameters.

| Technique | Expected Signal / Result |

| HPLC | Column: C18. Mobile Phase: |

| Mass Spec (ESI) | |

| Melting Point |

Troubleshooting & Causality

Issue 1: Product turns pink/brown upon storage.

-

Cause: Oxidation of the phenolic moiety or trace unreacted 4-aminophenol.

-

Solution: Ensure the final wash with ether is thorough. Store under Nitrogen in amber vials.

Issue 2: Low Yield / Oily Product.

-

Cause: Use of DMF as solvent (hard to remove) or presence of water (hydrolysis of isocyanate to propylamine).

-

Solution: Use anhydrous THF.[9] If oil forms, triturate with cold Dichloromethane (DCM) or Hexane to induce crystallization.

Issue 3: Bis-urea formation.

-

Cause: Excess isocyanate reacting with the phenolic hydroxyl at high temperatures.

-

Solution: Strictly maintain

during addition and verify stoichiometry.

References

-

ChemicalBook. (2021). 1-(4-Hydroxyphenyl)urea synthesis and analogs. Retrieved from

-

BenchChem. (2025).[7] Synthetic Methodologies for 1-(3-Hydroxyphenyl)-3-propylurea and Analogues. Retrieved from

-

PubChem. (2025).[10] Propyl-p-hydroxyphenylurea Compound Summary. National Library of Medicine. Retrieved from

-

Google Patents. (2002). Process for preparing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine (Urea formation context). US Patent 6,355,801. Retrieved from

-

Organic Syntheses. (1966). General procedures for Urea derivatives. Org. Synth. 1966, 46, 52. Retrieved from

Sources

- 1. Propyl-p-hydroxyphenylurea | C10H14N2O2 | CID 3032122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-Hydroxyphenyl)-3-propylurea|CAS 70171-67-4 [benchchem.com]

- 3. cscanada.net [cscanada.net]

- 4. webqc.org [webqc.org]

- 5. researchgate.net [researchgate.net]

- 6. US6355801B1 - Process for preparing N-(4-hydroxyphenyl)-Nâ²-(4â²-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-(4-Hydroxyphenyl)urea synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | C15H12O2 | CID 94240 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Administration of 1-(4-Hydroxyphenyl)-3-propylurea in Animal Models

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for administering the novel compound 1-(4-Hydroxyphenyl)-3-propylurea in preclinical animal models. The inherent physicochemical properties of phenylurea derivatives often present challenges in achieving adequate bioavailability for in vivo studies. This document outlines systematic approaches to formulation development, from initial solubility screening to the preparation of stable and effective dosing vehicles for various administration routes. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and animal welfare.

The core principle of this guide is to provide a decision-making framework rather than a single, rigid protocol. The selection of an appropriate formulation strategy is contingent on the physicochemical characteristics of 1-(4-Hydroxyphenyl)-3-propylurea, the intended route of administration, and the specific aims of the preclinical study.[1][2][3]

Pre-formulation Considerations: Understanding the Molecule

A thorough understanding of the physicochemical properties of 1-(4-Hydroxyphenyl)-3-propylurea is the cornerstone of a successful formulation strategy.[4] While specific experimental data for this compound is not widely available, its structure—containing a phenylurea and a hydroxyl group—suggests it is likely a poorly water-soluble compound.

Key Physicochemical Parameters to Evaluate:

-

Solubility: Determination of solubility in a range of pharmaceutically acceptable solvents and vehicles is the first critical step. This data will directly inform the choice of formulation strategy.

-

LogP: The octanol-water partition coefficient (LogP) will indicate the lipophilicity of the compound, guiding the selection of lipid-based or aqueous-based formulations.[5]

-

pKa: The ionization constant (pKa) of the hydroxyl group will determine if pH modification can be effectively used to enhance solubility.

-

Solid-State Properties: Characterization of the crystalline form (polymorphism) is crucial as it can significantly impact solubility and dissolution rate.[6][7][8]

A proposed workflow for pre-formulation assessment is outlined below:

Caption: Workflow for the initial physicochemical characterization of 1-(4-Hydroxyphenyl)-3-propylurea.

Formulation Strategies for Poorly Soluble Compounds

Based on the anticipated poor aqueous solubility of 1-(4-Hydroxyphenyl)-3-propylurea, several formulation strategies can be employed to enhance its bioavailability for in vivo studies.[1][9][10]

Aqueous Solutions with pH Adjustment

If the compound possesses an ionizable group with a suitable pKa, altering the pH of the vehicle can significantly increase solubility. For a compound with a phenolic hydroxyl group, increasing the pH above its pKa will lead to the formation of a more soluble phenolate salt.

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution

-

Vehicle Preparation: Prepare a suitable buffer system (e.g., phosphate or citrate buffer) at a pH where the compound is ionized and soluble.

-

Solubility Determination: Empirically determine the solubility of 1-(4-Hydroxyphenyl)-3-propylurea in the selected buffer.

-

Formulation:

-

Weigh the required amount of 1-(4-Hydroxyphenyl)-3-propylurea.

-

Add a small amount of the buffer and triturate to form a paste.

-

Gradually add the remaining buffer while stirring or vortexing until the compound is fully dissolved.

-

If necessary, adjust the final pH with a dilute acid or base solution.

-

-

Characterization: Confirm the final concentration and pH of the solution. Visually inspect for any precipitation.

Co-solvent Systems

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous vehicle.[1]

Commonly Used Co-solvents:

-

Propylene Glycol (PG)

-

Polyethylene Glycol 300 or 400 (PEG 300/400)

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Glycerol

Protocol 2: Preparation of a Co-solvent Formulation

-

Co-solvent Selection: Screen the solubility of 1-(4-Hydroxyphenyl)-3-propylurea in various co-solvents.

-

Vehicle Preparation: Prepare a binary or ternary co-solvent system. A common starting point is a mixture of PEG 400, propylene glycol, and water.

-

Formulation:

-

Dissolve the 1-(4-Hydroxyphenyl)-3-propylurea in the chosen co-solvent or co-solvent blend. Gentle heating or sonication may be used to facilitate dissolution, but the stability of the compound under these conditions must be verified.

-

If required, sterile filter the final solution using a compatible filter membrane (e.g., PTFE).

-

-

Characterization: Determine the final concentration and observe for any signs of precipitation upon standing or dilution.

| Co-solvent System Example | Composition (v/v/v) | Notes |

| PEG 400 / PG / Water | 40 / 10 / 50 | A versatile system for many poorly soluble compounds. The ratio can be adjusted based on solubility data. |

| DMSO / PEG 400 / Saline | 10 / 30 / 60 | DMSO is a strong solvent, but its use should be minimized due to potential toxicity.[11] |

Surfactant-Based Formulations (Micellar Solutions)

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[1]

Commonly Used Surfactants:

-

Tween® 80 (Polysorbate 80)

-

Tween® 20 (Polysorbate 20)

-

Cremophor® EL

-

Solutol® HS 15

Protocol 3: Preparation of a Micellar Solution

-

Surfactant Screening: Evaluate the solubility of 1-(4-Hydroxyphenyl)-3-propylurea in aqueous solutions of different surfactants at various concentrations (typically above their critical micelle concentration).

-

Formulation:

-

Prepare an aqueous solution of the selected surfactant.

-

Add the 1-(4-Hydroxyphenyl)-3-propylurea to the surfactant solution.

-

Stir or sonicate until a clear solution is obtained.

-

-

Characterization: Analyze the formulation for drug concentration and clarity.

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can improve oral bioavailability by facilitating dissolution and absorption through the lymphatic system.[5][9][12] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

Protocol 4: Preparation of an Oil-in-Water Emulsion

-

Oil Selection: Determine the solubility of 1-(4-Hydroxyphenyl)-3-propylurea in various pharmaceutically acceptable oils (e.g., sesame oil, corn oil, medium-chain triglycerides).

-

Formulation:

-

Dissolve the compound in the chosen oil to form the oil phase.

-

Prepare the aqueous phase, which may contain emulsifying agents (e.g., lecithin) and viscosity modifiers.

-

Gradually add the oil phase to the aqueous phase while homogenizing at high speed to form a fine emulsion.

-

-

Characterization: Characterize the emulsion for droplet size, homogeneity, and stability over time.

Caption: Decision tree for selecting a formulation strategy for 1-(4-Hydroxyphenyl)-3-propylurea.

Characterization of Formulations

Once a formulation has been prepared, it is essential to characterize it to ensure it meets the required specifications for in vivo administration.[6][13]

| Parameter | Analytical Technique(s) | Purpose |

| Concentration | High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy[4][14] | To confirm that the drug is present at the target concentration. |

| Appearance | Visual Inspection | To check for clarity (for solutions) or uniformity (for suspensions and emulsions). |

| pH | pH meter | To ensure the pH is within a physiologically acceptable range and to monitor stability. |

| Particle/Droplet Size | Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM)[6][7] | For suspensions and emulsions, to ensure a consistent and appropriate particle or droplet size for the intended route of administration. |

| Stability | HPLC, Visual Inspection, pH measurement over time at different storage conditions[15][16][17] | To determine the shelf-life of the formulation and ensure that the drug does not degrade or precipitate before administration. |

Protocols for Administration in Animal Models

The choice of administration route depends on the study objectives. Oral gavage and intraperitoneal injection are common routes for preclinical studies in rodents.

Protocol 5: Oral Gavage in Mice and Rats

Oral gavage ensures the precise administration of a defined volume of the formulation directly into the stomach.[18][19]

Materials:

-

Appropriately sized gavage needles (flexible plastic or stainless steel with a ball tip).[20][21]

-

Syringes.

-

Animal scale.

Procedure:

-

Animal Preparation: Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[20][22]

-

Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[18][22]

-

Restraint: Properly restrain the animal to ensure its head and body are in a straight line.[18][21]

-

Administration:

-

Post-Procedure Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, immediately after the procedure and again within 12-24 hours.[18][22]

| Animal | Weight (g) | Gavage Needle Gauge | Maximum Volume (10 mL/kg) |

| Mouse | 20 - 30 | 20 - 22 G | 0.2 - 0.3 mL |

| Rat | 200 - 300 | 16 - 18 G | 2.0 - 3.0 mL |

Note: These are general guidelines; always refer to your institution's animal care and use committee (IACUC) protocols.[18][22]

Protocol 6: Intraperitoneal (IP) Injection in Mice

IP injection is a common route for systemic administration.

Materials:

-

25-27 gauge needles.[23]

-

Syringes.

-

70% ethanol or other suitable disinfectant.

Procedure:

-

Preparation: Prepare the syringe with the correct volume of the formulation. The maximum recommended IP injection volume for mice is 10 mL/kg.[23][24]

-

Restraint: Restrain the mouse, exposing the abdomen.

-

Injection Site: Locate the lower right quadrant of the abdomen. This site avoids major organs and the cecum.[25][26]

-

Administration:

-

Disinfect the injection site.[25]

-

Tilt the mouse's head downwards to move the abdominal organs away from the injection site.[26][27]

-

Insert the needle at a 30-45 degree angle.[25]

-

Aspirate to ensure no body fluids are drawn into the syringe, which would indicate improper placement.

-

Inject the formulation smoothly.

-

-

Post-Procedure Monitoring: Return the animal to its cage and monitor for any adverse reactions.[23][25]

Conclusion

The successful in vivo evaluation of 1-(4-Hydroxyphenyl)-3-propylurea in animal models is critically dependent on the development of an appropriate formulation. The strategies and protocols outlined in these application notes provide a comprehensive framework for addressing the potential poor solubility of this compound. By systematically evaluating its physicochemical properties and applying the principles of formulation science, researchers can develop stable and effective dosing vehicles, ensuring reliable and reproducible results in their preclinical studies. Adherence to best practices in animal handling and administration is paramount for both animal welfare and data integrity.

References

- Thermo Fisher Scientific. (n.d.). Drug Formulation Characterization.

- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

- UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.

- Washington State University Institutional Animal Care and Use Committee. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.